molecular formula C36H28F9N3O4 B15144440 Cetp-IN-4

Cetp-IN-4

Cat. No.: B15144440
M. Wt: 737.6 g/mol
InChI Key: WOQPQGXRTGWZQF-OIFRRMEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Cetp-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Cetp-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism . In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate cholesterol levels . In industry, it may be used in the development of new drugs and therapeutic strategies .

Properties

Molecular Formula

C36H28F9N3O4

Molecular Weight

737.6 g/mol

IUPAC Name

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid

InChI

InChI=1S/C36H28F9N3O4/c1-17-10-18(32(49)50)4-6-24(17)20-13-27(31(52-3)46-16-20)25-7-5-21(34(37,38)39)15-26(25)28-8-9-29-30(47(2)33(51)48(28)29)19-11-22(35(40,41)42)14-23(12-19)36(43,44)45/h4-7,10-16,28-30H,8-9H2,1-3H3,(H,49,50)/t28-,29-,30+/m0/s1

InChI Key

WOQPQGXRTGWZQF-OIFRRMEBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)N([C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)N(C5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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